Triptonide Triptonide Triptonide is a diterpene triepoxide that is triptobenzene K in which the acylhydroquinone moiety has undergone oxidation to the corresponding triepoxyketone derivative. It has been isolated from the roots of Tripterygium wilfordii. It has a role as an antineoplastic agent, an anti-inflammatory agent and an immunosuppressive agent. It is a cyclic ketone, an organic heteroheptacyclic compound, a diterpene triepoxide and a butenolide.
Triptonide is a natural product found in Tripterygium wilfordii and Tripterygium hypoglaucum with data available.
Brand Name: Vulcanchem
CAS No.: 38647-11-9
VCID: VC0545945
InChI: InChI=1S/C20H22O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14H,4-7H2,1-3H3/t11-,12-,13-,14-,17-,18-,19+,20+/m0/s1
SMILES: O=C1OCC2=C1CC[C@@]3(C)[C@H]2C[C@H]4[C@]5(O4)[C@@]3(O6)[C@@H]6[C@H](O7)[C@@]7(C(C)C)C5=O
Molecular Formula: C20H22O6
Molecular Weight: 358.4 g/mol

Triptonide

CAS No.: 38647-11-9

Inhibitors

VCID: VC0545945

Molecular Formula: C20H22O6

Molecular Weight: 358.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Triptonide - 38647-11-9

Description Triptonide is a diterpene triepoxide that is triptobenzene K in which the acylhydroquinone moiety has undergone oxidation to the corresponding triepoxyketone derivative. It has been isolated from the roots of Tripterygium wilfordii. It has a role as an antineoplastic agent, an anti-inflammatory agent and an immunosuppressive agent. It is a cyclic ketone, an organic heteroheptacyclic compound, a diterpene triepoxide and a butenolide.
Triptonide is a natural product found in Tripterygium wilfordii and Tripterygium hypoglaucum with data available.
CAS No. 38647-11-9
Product Name Triptonide
Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
IUPAC Name (1S,2S,4S,5S,7S,9S,11S,13S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione
Standard InChI InChI=1S/C20H22O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14H,4-7H2,1-3H3/t11-,12-,13-,14-,17-,18-,19+,20+/m0/s1
Standard InChIKey SWOVVKGLGOOUKI-ZHGGVEMFSA-N
Isomeric SMILES CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4(C2=O)O7)COC6=O)C
SMILES O=C1OCC2=C1CC[C@@]3(C)[C@H]2C[C@H]4[C@]5(O4)[C@@]3(O6)[C@@H]6[C@H](O7)[C@@]7(C(C)C)C5=O
Canonical SMILES CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2=O)O7)COC6=O)C
Appearance Solid powder
Boiling Point 581.1±50.0 °C(Predicted)
Density 1.48±0.1 g/cm3(Predicted)
Melting Point 251~252℃
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Triptonide
Reference 1. Dong F, Yang P, Wang R, Sun W, Zhang Y, Wang A, Chen M, Chen L, Zhang C, Jiang M. Triptonide acts as a novel antiprostate cancer agent mainly through inhibition of mTOR signaling pathway. Prostate. 2019 Aug;79(11):1284-1293. doi: 10.1002/pros.23834. Epub 2019 Jun 18. PMID: 31212374.

2. Wang Z, Ma D, Wang C, Zhu Z, Yang Y, Zeng F, Yuan J, Liu X, Gao Y, Chen Y, Jia Y. Triptonide inhibits the pathological functions of gastric cancer-associated fibroblasts. Biomed Pharmacother. 2017 Dec;96:757-767. doi: 10.1016/j.biopha.2017.10.046. Epub 2017 Nov 6. PMID: 29049979.

3. Zhang M, Tan S, Yu D, Zhao Z, Zhang B, Zhang P, Lv C, Zhou Q, Cao Z. Triptonide inhibits lung cancer cell tumorigenicity by selectively attenuating the Shh-Gli1 signaling pathway. Toxicol Appl Pharmacol. 2019 Feb 15;365:1-8. doi: 10.1016/j.taap.2019.01.002. Epub 2019 Jan 2. PMID: 30610878.

4. Chinison J, Aguilar JS, Avalos A, Huang Y, Wang Z, Cameron DJ, Hao J. Triptonide Effectively Inhibits Wnt/β-Catenin Signaling via C-terminal Transactivation Domain of β-catenin. Sci Rep. 2016 Sep 6;6:32779. doi: 10.1038/srep32779. PMID: 27596363; PMCID: PMC5011721.

5. Hu DD, Chen XL, Xiao XR, Wang YK, Liu F, Zhao Q, Li X, Yang XW, Li F. Comparative metabolism of tripolide and triptonide using metabolomics. Food Chem Toxicol. 2018 May;115:98-108. doi: 10.1016/j.fct.2018.03.009. Epub 2018 Mar 10. PMID: 29534979.
PubChem Compound 65411
Last Modified Aug 15 2023

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